[2-Chloro-4-(diacetyloxymethyl)-6-ethoxyphenyl] acetate
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Overview
Description
[2-Chloro-4-(diacetyloxymethyl)-6-ethoxyphenyl] acetate is an organic compound with a complex structure that includes chloro, diacetyloxymethyl, and ethoxy groups attached to a phenyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(diacetyloxymethyl)-6-ethoxyphenyl] acetate typically involves multiple steps, starting with the preparation of the phenyl acetate core. The introduction of the chloro, diacetyloxymethyl, and ethoxy groups can be achieved through a series of substitution reactions. Common reagents used in these reactions include acetic anhydride, chloroacetyl chloride, and ethyl iodide. The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-4-(diacetyloxymethyl)-6-ethoxyphenyl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-Chloro-4-(diacetyloxymethyl)-6-ethoxyphenyl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical studies.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-Chloro-4-(diacetyloxymethyl)-6-ethoxyphenyl] acetate involves its interaction with specific molecular targets. The chloro and diacetyloxymethyl groups may facilitate binding to enzymes or receptors, leading to the modulation of biological pathways. The ethoxy group can enhance the compound’s solubility and bioavailability, improving its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- [2-Chloro-4-(methoxymethyl)-6-ethoxyphenyl] acetate
- [2-Chloro-4-(hydroxymethyl)-6-ethoxyphenyl] acetate
- [2-Chloro-4-(ethoxymethyl)-6-ethoxyphenyl] acetate
Uniqueness
[2-Chloro-4-(diacetyloxymethyl)-6-ethoxyphenyl] acetate stands out due to its unique combination of functional groups. The presence of both diacetyloxymethyl and ethoxy groups provides distinct reactivity and solubility properties, making it more versatile compared to similar compounds. This uniqueness allows for a broader range of applications in scientific research and industry.
Properties
IUPAC Name |
[2-chloro-4-(diacetyloxymethyl)-6-ethoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO7/c1-5-20-13-7-11(6-12(16)14(13)21-8(2)17)15(22-9(3)18)23-10(4)19/h6-7,15H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYPXKIBIMZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(OC(=O)C)OC(=O)C)Cl)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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